2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid
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Overview
Description
2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid is an organic compound with a unique structure that includes a benzylsulfonyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid typically involves the reaction of benzylsulfonyl chloride with an amino acid derivative under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Methylsulfonyl)amino]-4-methylpentanoic acid
- 2-[(Ethylsulfonyl)amino]-4-methylpentanoic acid
- 2-[(Phenylsulfonyl)amino]-4-methylpentanoic acid
Comparison
Compared to its analogs, 2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to interact with hydrophobic sites on proteins. This structural feature may contribute to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6297-57-0 |
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Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-(benzylsulfonylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-10(2)8-12(13(15)16)14-19(17,18)9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
SXWRIQLFHIQDFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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